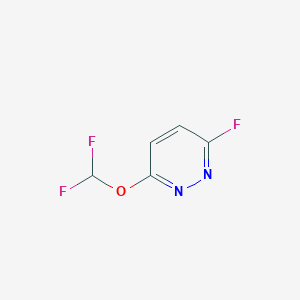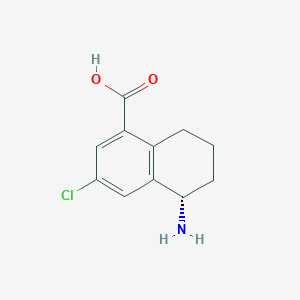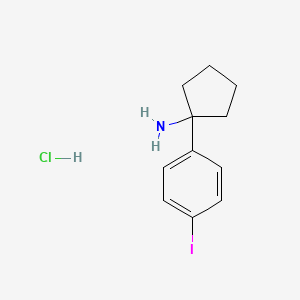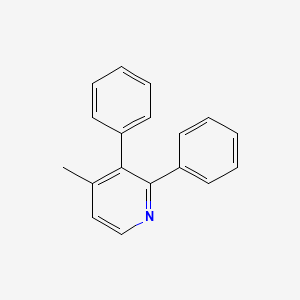
4-Methyl-2,3-diphenylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2,3-diphenylpyridine is a heterocyclic aromatic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of a nitrogen atom in the pyridine ring imparts unique chemical properties to these compounds, making them valuable in synthetic chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,3-diphenylpyridine can be achieved through various synthetic protocols. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the modified Chichibabin reaction, which involves the reaction of aromatic aldehydes with nitroacetophenone followed by reduction with hydrazine hydrate in the presence of palladium on carbon (Pd/C), is a notable synthetic route .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-2,3-diphenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: Nucleophilic substitution reactions are common, particularly at the C2 and C4 positions of the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and amines are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring.
Applications De Recherche Scientifique
4-Methyl-2,3-diphenylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4-Methyl-2,3-diphenylpyridine involves its interaction with specific molecular targets and pathways. The nitrogen atom in the pyridine ring plays a crucial role in its reactivity and interaction with biological molecules. The compound can act as a ligand, binding to metal ions and enzymes, thereby influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
- 2,3-Diphenylpyridine
- 4-Methyl-2,5-diphenylpyridine
- 2,6-Diphenylpyridine
Comparison: 4-Methyl-2,3-diphenylpyridine is unique due to the specific positioning of the methyl and phenyl groups on the pyridine ring. This structural arrangement imparts distinct chemical and physical properties compared to other similar compounds. For instance, the presence of the methyl group at the 4-position can influence the compound’s reactivity and stability, making it suitable for specific applications in synthetic chemistry and materials science .
Propriétés
Formule moléculaire |
C18H15N |
|---|---|
Poids moléculaire |
245.3 g/mol |
Nom IUPAC |
4-methyl-2,3-diphenylpyridine |
InChI |
InChI=1S/C18H15N/c1-14-12-13-19-18(16-10-6-3-7-11-16)17(14)15-8-4-2-5-9-15/h2-13H,1H3 |
Clé InChI |
SLFQXPJDEWMICP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


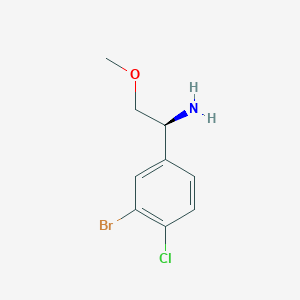

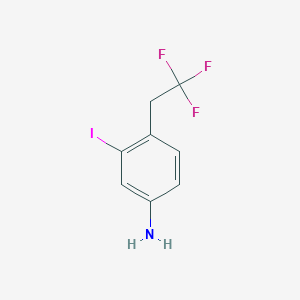
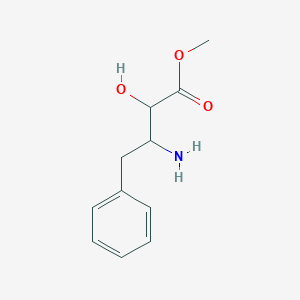
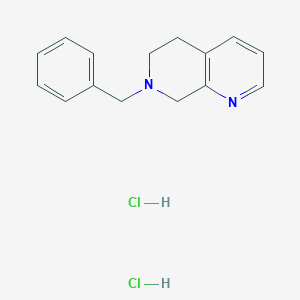

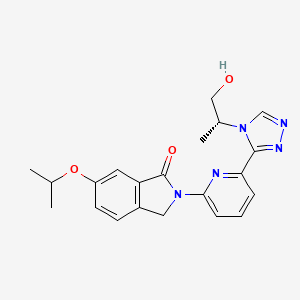
![N,N-Dimethyl-N'-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]-Sulfamide](/img/structure/B12973275.png)
![4-Chloro-8-methylpyrazolo[1,5-a]quinoxaline](/img/structure/B12973280.png)
![N-cyclohexylcyclohexanamine;(1R,5R,7S,8R)-4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione](/img/structure/B12973286.png)

